3-(2-Chloro-4-fluorophenyl)acrylic acid
Overview
Description
3-(2-Chloro-4-fluorophenyl)acrylic acid is an organic compound with the molecular formula C9H6ClFO2 It is a derivative of acrylic acid, where the hydrogen atoms on the phenyl ring are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)acrylic acid can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction between 2-chloro-4-fluorobenzaldehyde and malonic acid in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acrylic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-fluorophenyl)acrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Addition Reactions: The double bond in the acrylic acid moiety can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions produce carboxylic acids or alcohols, respectively .
Scientific Research Applications
3-(2-Chloro-4-fluorophenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)acrylic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 2-(3-Chloro-4-fluorophenoxy)acetic acid
- 2-Chloro-4-fluorobenzaldehyde
Uniqueness
3-(2-Chloro-4-fluorophenyl)acrylic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(2-chloro-4-fluorophenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCWBTRMWGOREZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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